molecular formula C12H12N4O3S B2800575 Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate CAS No. 1235387-20-8

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate

Cat. No.: B2800575
CAS No.: 1235387-20-8
M. Wt: 292.31
InChI Key: VDXAKGSAOSQLKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound makes it a valuable compound for various scientific research applications.

Scientific Research Applications

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate has a wide range of scientific research applications:

Future Directions

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate and similar compounds may have potential applications in these areas in the future.

Preparation Methods

The synthesis of Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form 2-(pyrazin-2-yl)thiazole-4-carboxamide. Finally, the carboxamide is esterified with ethyl bromoacetate to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

ethyl 2-[(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-2-19-10(17)6-15-11(18)9-7-20-12(16-9)8-5-13-3-4-14-8/h3-5,7H,2,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXAKGSAOSQLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CSC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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